molecular formula C18H23N3O2 B12806043 6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone CAS No. 17072-90-1

6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone

Cat. No.: B12806043
CAS No.: 17072-90-1
M. Wt: 313.4 g/mol
InChI Key: MKMBDXXDWPGLKW-UHFFFAOYSA-N
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Description

6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxy group, and a piperidinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Piperidinomethyl Group: This can be accomplished through nucleophilic substitution reactions, where a piperidine derivative reacts with a benzyl halide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-benzoxazolinone: Known for its insect antifeedant properties.

    6-Methoxy-2-naphthaldehyde: Used as a diagnostic reagent in tumor studies.

    2-Aminobenzothiazole: Noted for its pharmacological activities and applications in synthetic organic chemistry.

Uniqueness

6-Methoxy-2-(alpha-(piperidinomethyl)benzyl)-3(2H)-pyridazinone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

17072-90-1

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

6-methoxy-2-(1-phenyl-2-piperidin-1-ylethyl)pyridazin-3-one

InChI

InChI=1S/C18H23N3O2/c1-23-17-10-11-18(22)21(19-17)16(15-8-4-2-5-9-15)14-20-12-6-3-7-13-20/h2,4-5,8-11,16H,3,6-7,12-14H2,1H3

InChI Key

MKMBDXXDWPGLKW-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C(=O)C=C1)C(CN2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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